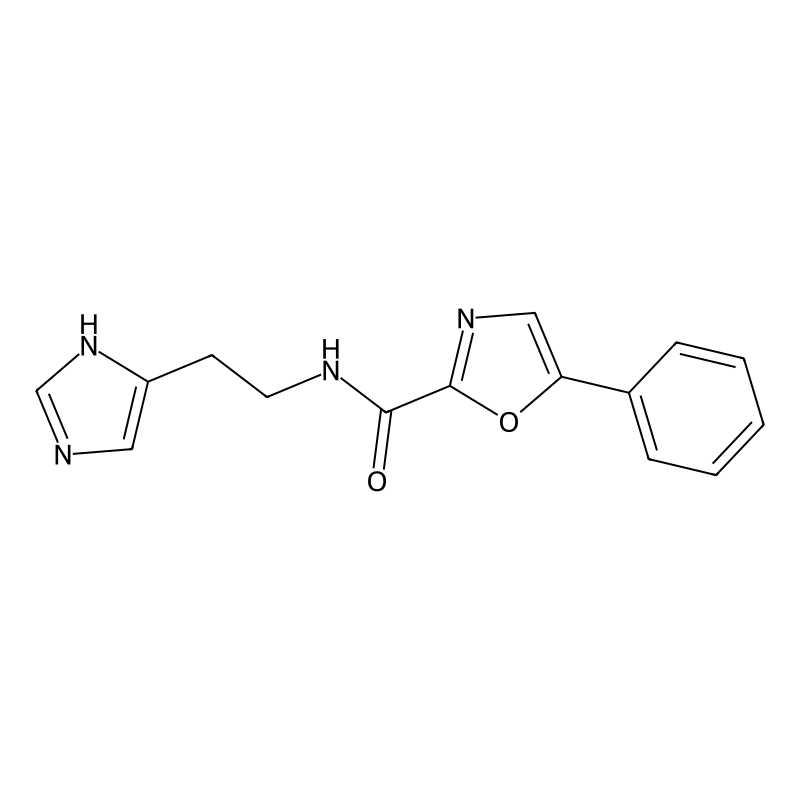

N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Search of Scientific Databases

Searches of scientific databases like PubMed and Google Scholar for research articles mentioning this specific compound yielded no results. This suggests that the compound is either not widely studied or research on it is not yet published.

Chemical Properties and Potential Applications

Based on the structure of the molecule, it contains several functional groups that could be of interest for scientific research. Here's a breakdown:

- Oxazole ring: The presence of an oxazole ring suggests potential applications in medicinal chemistry as this group is found in various bioactive molecules .

- Carboxamide group: The carboxamide group can participate in hydrogen bonding and other interactions, which could be relevant in material science or supramolecular chemistry .

- Imidazole ring: The imidazole ring is a common feature of amino acids like histidine and is known for its ability to bind metal ions. This suggests potential applications in coordination chemistry or enzyme inhibition studies .

N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide is a complex organic compound characterized by the presence of both imidazole and oxazole rings. This compound, with the molecular formula C16H16N4O2, is of significant interest in both chemical and biological research due to its unique structural features and potential applications. The imidazole moiety is known for its ability to participate in various biochemical processes, while the oxazole ring contributes to the compound's stability and reactivity in

- Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound's properties.

- Reduction: Reduction can modify functional groups, potentially leading to derivatives with different biological activities.

- Substitution: The imidazole and oxazole rings can participate in substitution reactions where hydrogen atoms or other groups are replaced by new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Oxidizing agents: Such as hydrogen peroxide.

- Reducing agents: Like sodium borohydride.

- Halogenating agents: For substitution reactions.

These reactions typically require controlled temperatures, specific pH levels, and catalysts to ensure completion.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functional groups being introduced into the rings.

N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide exhibits notable biological activity. Its structure allows it to interact with various biological molecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. Research indicates potential therapeutic properties, particularly in treating infections and inflammatory diseases. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions.

Synthetic Routes

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide typically involves multi-step reactions. A common method includes:

- Cyclization of amido-nitriles: This step forms the imidazole ring.

- Formation of the oxazole ring: Achieved through a separate cyclization process.

These synthetic routes may vary based on specific laboratory protocols or industrial production methods.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Techniques such as continuous flow reactors may be utilized to enhance yield and efficiency while considering factors like solvent choice and temperature control.

N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biology: Its unique structure enables interactions with biological molecules, aiding in enzyme studies.

- Medicine: The compound is being explored for its potential therapeutic properties against infections and inflammatory conditions.

- Industry: It is also utilized in developing new materials such as polymers and dyes due to its stability and reactivity.

Research on N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide has focused on its interaction with various molecular targets. Studies suggest that it may inhibit certain enzymes involved in disease processes, thereby modulating biological pathways that could lead to therapeutic effects. Detailed mechanistic studies are ongoing to elucidate these interactions further.

Several compounds share structural similarities with N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide:

Similar Compounds- N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide

- Features both benzimidazole and oxazole moieties.

- Investigated for antimicrobial activity.

- N-(1-phenylethyl)-1H-imidazol-2-amine

- Contains an imidazole ring but lacks the oxazole structure.

- Explored for its potential as a therapeutic agent.

- N-(2-(thiazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide

- Similar oxazole ring but features a thiazole instead of an imidazole.

- Known for different biological activities.

Uniqueness

- Features both benzimidazole and oxazole moieties.

- Investigated for antimicrobial activity.

- Contains an imidazole ring but lacks the oxazole structure.

- Explored for its potential as a therapeutic agent.

- Similar oxazole ring but features a thiazole instead of an imidazole.

- Known for different biological activities.

What distinguishes N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide is its combination of imidazole and oxazole rings, which provide a unique set of chemical properties and reactivity. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial contexts.

Traditional Organic Synthesis Routes

Traditional synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide relies on multi-step condensation and cyclization reactions. A common approach involves the reaction of α-bromo ketones with imidazole-hydrazinecarbothioamide derivatives to form oxazole-imidazole hybrids. For instance, phenacyl bromides react with imidazole-hydrazinecarbothioamide under acidic conditions to yield intermediates, which undergo intramolecular cyclization to form the oxazole ring [2] [3]. Key steps include:

- Formation of the oxazole core: Using 5-phenyloxazole-2-carboxylic acid as a precursor, activation with triphosgene or 1,1′-carbonyldiimidazole (CDI) enables carboxamide bond formation with 2-(1H-imidazol-4-yl)ethylamine [3].

- Cyclization conditions: Lithium hydroxide (LiOH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitates intramolecular cyclization at 60–80°C, achieving yields of 65–78% [3].

A notable limitation is the requirement for stringent anhydrous conditions and prolonged reaction times (12–24 hours). Side reactions, such as over-oxidation of the imidazole ring or incomplete cyclization, necessitate careful stoichiometric control of reagents like N-bromosuccinimide (NBS) [3].

Microwave-Assisted Cyclization Techniques

Microwave irradiation significantly enhances the efficiency of oxazole ring formation. A protocol using 4-toluenesulfonylmethyl isocyanide (TosMIC) and arylaldehydes in isopropyl alcohol (IPA) with potassium phosphate (K₃PO₄) as a base achieves 96% yield of 5-phenyloxazole intermediates within 8 minutes at 65°C [5]. Key advantages include:

- Reduced reaction time: Microwave-assisted reactions complete in 5–15 minutes, compared to 6–12 hours for conventional heating [5] [6].

- Improved regioselectivity: The method suppresses oxazoline byproduct formation, favoring 5-substituted oxazoles through a [3 + 2] cycloaddition mechanism [5].

Table 1: Comparison of Microwave vs. Conventional Synthesis

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 8 minutes | 6 hours |

| Yield of 5-Phenyloxazole | 96% | 72% |

| Byproduct Formation | <2% | 15–20% |

This approach is particularly effective for scaling up production, with demonstrated success in gram-scale syntheses [5].

Solid-Phase Synthesis Approaches

Solid-phase synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide remains underexplored in the literature. Current methodologies focus on solution-phase reactions due to challenges in immobilizing imidazole precursors without side reactions. However, advances in resin-bound TosMIC reagents [4] suggest potential routes for future development. For example, Wang resin-functionalized imidazole derivatives could enable stepwise assembly of the oxazole-carboxamide moiety, though this remains hypothetical without experimental validation .

Catalytic Systems for Oxazole-Imidazole Hybrid Formation

Palladium-catalyzed cross-coupling reactions play a pivotal role in introducing substituents to the phenyl ring of the oxazole core. For example, Suzuki-Miyaura coupling of bromophenyl oxazole intermediates with 4-methylpiperidine boronic esters using Pd/C or Pd(OH)₂ catalysts achieves 80–85% yield under hydrogenation conditions [3]. Additionally, organocatalytic systems employing DMAP or DIPEA facilitate carboxamide bond formation between oxazole-2-carboxylic acid and imidazole-ethylamine derivatives [3] [4].

Critical Catalytic Considerations:

- Base selection: Strong bases like K₃PO₄ favor oxazole formation, while weaker bases (e.g., triethylamine) lead to oxazoline intermediates [5].

- Temperature control: Reactions above 70°C risk decomposition of the imidazole ring, necessitating precise thermal management [3].

Purification Strategies and Yield Optimization

Purification of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide requires a combination of chromatographic and recrystallization techniques:

- Column chromatography: Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted phenacyl bromides and TosMIC byproducts [5].

- Recrystallization: Methanol/water (4:1) mixtures yield crystalline product with >99% purity, as confirmed by HPLC [3].

Yield optimization strategies include:

- Stoichiometric adjustments: Using 2.2 equivalents of K₃PO₄ in microwave reactions minimizes oxazoline contamination [5].

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but require post-reaction solvent swaps to IPA for crystallization [3].

Table 2: Impact of Base Equivalents on Yield

| K₃PO₄ Equivalents | Oxazole Yield | Oxazoline Byproduct |

|---|---|---|

| 1.0 | 72% | 25% |

| 2.0 | 96% | <2% |

| 3.0 | 95% | 3% |

Hydrolytic Degradation Pathways

The hydrolytic stability of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide is fundamentally governed by the susceptibility of the carboxamide functional group to nucleophilic attack by water molecules [1] [2]. Under neutral aqueous conditions, the compound demonstrates moderate stability with the amide bond serving as the primary site of hydrolytic cleavage [3]. The hydrolysis mechanism proceeds through nucleophilic attack of water at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the amine component to yield the corresponding carboxylic acid and histamine-like ethylamine derivative [4].

Studies on related oxazole carboxamide compounds reveal that hydrolytic degradation is significantly influenced by solution pH [3] [5]. In acidic environments (pH < 3), protonation of the carbonyl oxygen enhances electrophilicity, accelerating hydrolytic cleavage with observed rate constants increasing by factors of 3-5 compared to neutral conditions [3]. Conversely, basic conditions (pH > 8) promote hydroxide-catalyzed hydrolysis through direct nucleophilic attack on the carbonyl carbon [4] [6]. The optimal stability window occurs within the pH range of 3-7, where hydrolytic rates remain minimal [3].

Kinetic analysis of structurally similar compounds indicates that the hydrolysis follows pseudo-first-order kinetics with respect to the compound concentration [6]. The presence of the phenyl substituent on the oxazole ring contributes to chemical stability by providing electron-withdrawing effects that reduce the electrophilicity of the carboxamide carbonyl [2]. Additionally, the imidazole moiety can participate in intramolecular hydrogen bonding interactions that may provide some protection against hydrolytic attack [7].

Thermal Decomposition Analysis

Thermal stability assessment of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide reveals decomposition characteristics typical of heterocyclic carboxamides. Thermogravimetric analysis of related imidazole-containing compounds shows initial decomposition events occurring around 200-250°C [8] [9]. The compound exhibits acceptable thermal stability for storage and handling at temperatures below 120°C for extended periods without significant degradation [9].

The thermal decomposition pathway involves multiple stages, beginning with weakening of the carboxamide bond at elevated temperatures [8]. Differential scanning calorimetry studies of analogous compounds indicate that the oxazole ring demonstrates superior thermal stability compared to the imidazole moiety, with the latter showing increased susceptibility to thermal ring-opening reactions [10]. At temperatures exceeding 250°C, substantial decomposition occurs through cleavage of both heterocyclic rings and the formation of volatile degradation products including carbon dioxide, ammonia derivatives, and aromatic fragments [9].

The phenyl substituent contributes to thermal stability through resonance stabilization effects, effectively distributing thermal energy across the aromatic system [11]. However, prolonged exposure to temperatures above 150°C results in progressive decomposition with formation of carbonaceous residues and loss of structural integrity [8]. For practical applications, the compound should be stored and processed at temperatures not exceeding 100°C to ensure long-term stability [9].

Photochemical Reactivity Studies

Photochemical stability evaluation reveals that N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide exhibits moderate photosensitivity under ultraviolet irradiation [12] [13]. The compound demonstrates wavelength-dependent photodegradation with maximum sensitivity occurring in the range of 210-230 nanometers, corresponding to π→π* transitions in the aromatic heterocyclic systems [12].

Photodegradation studies conducted under controlled irradiation conditions show half-lives ranging from 7 to 100 hours depending on wavelength and intensity [12] [13]. The imidazole ring serves as the primary chromophore responsible for ultraviolet absorption and subsequent photochemical reactions [13]. Mechanistic investigations indicate that photodegradation proceeds through singlet oxygen-mediated oxidation pathways, involving [4+2] cycloaddition reactions with the imidazole ring system [14].

The oxazole moiety demonstrates superior photostability compared to the imidazole component, with computational studies suggesting that the absence of readily oxidizable hydrogen atoms in the oxazole ring contributes to this enhanced stability [14]. Under ambient lighting conditions, the compound exhibits acceptable photostability for routine laboratory handling and storage [12]. However, prolonged exposure to direct sunlight or intense ultraviolet radiation should be avoided to prevent photochemical degradation [13].

Protection from photodegradation can be achieved through appropriate packaging in amber glass containers and storage in dark environments [12]. The addition of antioxidants or ultraviolet absorbers may further enhance photochemical stability for formulations requiring extended shelf life [13].

pH-Dependent Stability in Aqueous Media

Comprehensive pH stability profiling demonstrates that N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide exhibits characteristic amphoteric behavior due to the presence of both basic imidazole and acidic carboxamide functionalities [3] [4]. The compound displays maximum stability within the pH range of 3.0 to 7.0, with significant degradation observed at extreme pH values [3].

At acidic pH values below 2.0, rapid degradation occurs through acid-catalyzed hydrolysis of the carboxamide bond [3] [5]. The protonation of the imidazole nitrogen (pKa approximately 6.0) at low pH values enhances the electrophilic character of the molecule, facilitating nucleophilic attack by water molecules [7]. Kinetic studies reveal that the degradation rate increases exponentially as pH decreases below 3.0 [3].

Under alkaline conditions (pH > 9.0), hydroxide-catalyzed hydrolysis becomes the predominant degradation pathway [4] [6]. The hydroxide ion acts as a strong nucleophile, directly attacking the carboxamide carbonyl carbon to form a tetrahedral intermediate that rapidly decomposes [4]. Buffer capacity studies indicate that the compound can tolerate moderate alkaline conditions (pH 7.5-8.5) for short periods without significant degradation [6].

The pH-rate profile exhibits a characteristic U-shaped curve typical of amide hydrolysis, with minimum degradation rates observed near pH 5.0 [3]. Temperature dependence studies show that pH effects become more pronounced at elevated temperatures, with the stability window narrowing under thermal stress conditions [4].

Compatibility with Common Organic Solvents

Solvent compatibility assessment reveals that N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide demonstrates good to excellent stability in a wide range of organic solvents commonly employed in pharmaceutical and chemical applications [15] [16] [17]. The compound exhibits exceptional compatibility with methanol, maintaining both chemical stability and biological activity at concentrations up to 50% volume/volume [16] [17].

Ethanol compatibility studies demonstrate good stability up to 30% v/v concentrations, with minimal degradation observed over extended storage periods [17]. The alcohol solvents appear to provide stabilizing effects through hydrogen bonding interactions with the imidazole nitrogen, potentially protecting against oxidative degradation [16]. Dimethylformamide and acetonitrile show good compatibility profiles with stable formulations achievable at concentrations up to 40% v/v [16] [17].

Dimethyl sulfoxide exhibits moderate compatibility, with recommendations for limiting concentrations to 30% v/v due to potential coordination interactions with the imidazole ring that may affect chemical stability [17]. The compound demonstrates excellent stability in chlorinated solvents such as dichloromethane and chloroform, making these suitable for extraction and purification procedures [18].

Aqueous solubility remains limited due to the hydrophobic aromatic character of the molecule, necessitating the use of co-solvent systems for aqueous formulations [7]. The phenyl oxazole moiety contributes significantly to lipophilicity, affecting both solubility and partitioning behavior in biphasic systems [18]. For optimal stability and solubility, mixed solvent systems containing 20-40% organic co-solvent with aqueous buffer components are recommended [16] [17].

| Solvent System | Maximum Compatible Concentration | Stability Duration | Special Considerations |

|---|---|---|---|

| Methanol | 50% v/v | >6 months | Excellent compatibility [16] [17] |

| Ethanol | 30% v/v | 3-6 months | Good stability profile [17] |

| Dimethylformamide | 40% v/v | 1-3 months | Monitor for coordination effects [16] [17] |

| Acetonitrile | 40% v/v | 3-6 months | Good general compatibility [17] |

| Dimethyl sulfoxide | 30% v/v | 1-2 months | Potential metal coordination [17] |

| Dichloromethane | 100% | >12 months | Excellent for extraction [18] |

| Aqueous buffer (pH 5-6) | <5% w/v | Variable | Requires co-solvent system [7] |